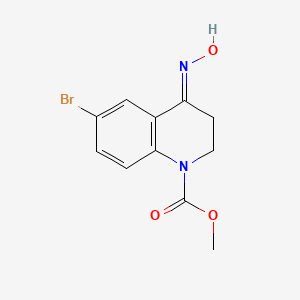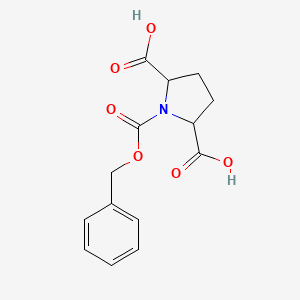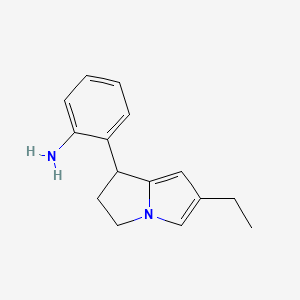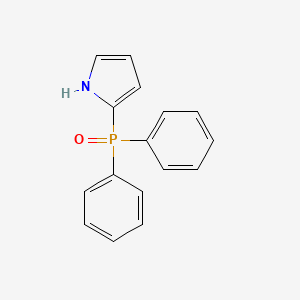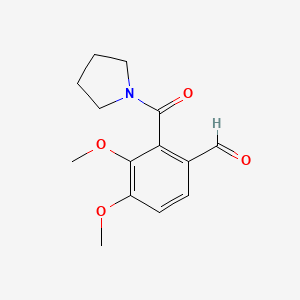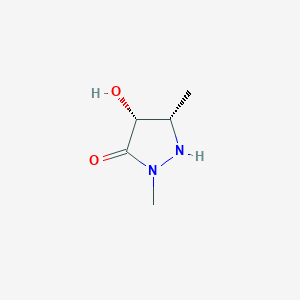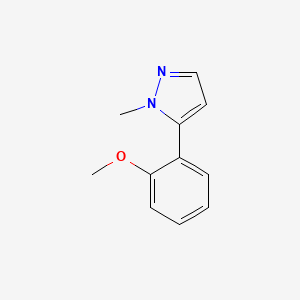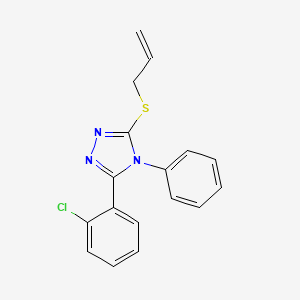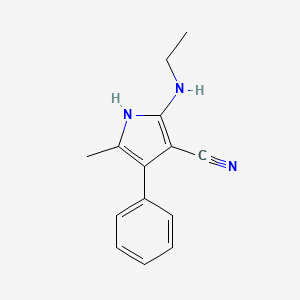
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. In this case, the starting materials could be 1,4-diketone and ethylamine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitrile Formation: The nitrile group can be introduced by converting a suitable precursor, such as an aldehyde or a primary amine, into a nitrile using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of 2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a suitable solvent like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary amines.
Substitution: Substituted derivatives with different functional groups replacing the ethylamino group.
Aplicaciones Científicas De Investigación
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers due to its aromatic structure.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrrole-containing biomolecules.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(methylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile: Similar structure but with a methylamino group instead of an ethylamino group.
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrile group, in particular, allows for unique reactivity and interactions compared to similar compounds with different functional groups.
Propiedades
Número CAS |
61404-84-0 |
|---|---|
Fórmula molecular |
C14H15N3 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-3-16-14-12(9-15)13(10(2)17-14)11-7-5-4-6-8-11/h4-8,16-17H,3H2,1-2H3 |
Clave InChI |
QAFJFCXTHZGPLG-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C(=C(N1)C)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


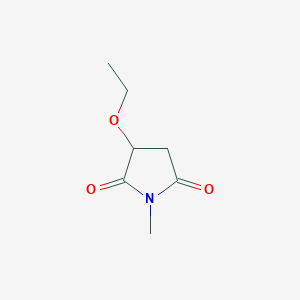

![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
